molecular formula C6H6BrNO2S B13111361 2-((5-Bromothiophen-2-yl)amino)acetic acid

2-((5-Bromothiophen-2-yl)amino)acetic acid

Katalognummer: B13111361
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: SBJQSELKQFXMAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Bromothiophen-2-yl)amino)acetic acid is an organic compound that features a brominated thiophene ring attached to an amino acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-((5-Bromothiophen-2-yl)amino)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((5-Bromothiophen-2-yl)amino)acetic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-((5-Bromothiophen-2-yl)amino)acetic acid is unique due to the presence of both the brominated thiophene ring and the amino acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Eigenschaften

Molekularformel

C6H6BrNO2S

Molekulargewicht

236.09 g/mol

IUPAC-Name

2-[(5-bromothiophen-2-yl)amino]acetic acid

InChI

InChI=1S/C6H6BrNO2S/c7-4-1-2-5(11-4)8-3-6(9)10/h1-2,8H,3H2,(H,9,10)

InChI-Schlüssel

SBJQSELKQFXMAF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Br)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.